1-Chlorophthalazine

Enzyme Kinetics Drug Metabolism Molybdenum Hydroxylases

1-Chlorophthalazine (CAS 5784-45-2) is a non-interchangeable phthalazine building block whose 1-position chlorine atom confers unique reactivity unavailable from the parent scaffold or other halogen analogs. It is the definitive intermediate for synthesizing 1,4-disubstituted phthalazines with demonstrated anti-proliferative activity (MCF-7 IC50: 1.4–2.3 µmol), a validated precursor in the industrial-scale production of high-purity hydralazine hydrochloride (impurities ≤0.05%), and a superior probe substrate for mammalian molybdenum hydroxylase assays compared to phthalazine. Procure with confidence for targeted medicinal chemistry, DMPK enzymology, and API manufacturing.

Molecular Formula C8H5ClN2
Molecular Weight 164.59 g/mol
CAS No. 5784-45-2
Cat. No. B019308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorophthalazine
CAS5784-45-2
Synonyms1-Chloro-phthalazine;  NSC 71104; 
Molecular FormulaC8H5ClN2
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN=C2Cl
InChIInChI=1S/C8H5ClN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H
InChIKeyUCOVESIAFFGEOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorophthalazine (CAS: 5784-45-2) | A Halogenated Phthalazine Scaffold for Derivative Synthesis and Enzyme Studies


1-Chlorophthalazine (CAS 5784-45-2) is a heterocyclic compound of the phthalazine class, distinguished by a chlorine atom at the 1-position [1]. This specific substitution confers distinct chemical reactivity and biological properties, making it a crucial building block in medicinal chemistry and pharmaceutical development [2]. Its primary applications stem from its role as a key intermediate in the synthesis of biologically active molecules, including antihypertensive agents like hydralazine, and as a probe for studying enzyme-substrate interactions with molybdenum hydroxylases [1][2]. This document provides a quantitative, evidence-based analysis of its specific differentiators relative to its closest analogs, guiding scientific and procurement decisions.

Why a Generic Phthalazine or Other Halogenated Analog Cannot Substitute for 1-Chlorophthalazine


While the phthalazine core is common to many compounds, the specific 1-position chlorine atom in 1-Chlorophthalazine dictates its unique reactivity and biological profile. Simple substitution with the parent compound, phthalazine, or a different halogen analog (e.g., 1-bromophthalazine) is not scientifically equivalent. Direct comparative studies show that 1-Chlorophthalazine is a more efficient substrate for specific molybdenum hydroxylases than phthalazine [1]. Furthermore, the chlorine atom's electronic and steric properties create a distinct synthetic handle for generating 1,4-disubstituted phthalazine derivatives, which have demonstrated potent anti-proliferative activity, a property not inherent to the parent scaffold or other analogs without this specific substitution pattern [2]. This evidence confirms that 1-Chlorophthalazine is a non-interchangeable, specialized reagent for targeted research and industrial synthesis.

Quantitative Differentiation of 1-Chlorophthalazine: Enzyme Kinetics, Synthesis, and Biological Activity


Enhanced Substrate Efficiency for Molybdenum Hydroxylases vs. Phthalazine

In a direct head-to-head study, 1-chlorophthalazine was compared to its parent compound, phthalazine, and 1-aminophthalazine for substrate activity with mammalian molybdenum hydroxylases. 1-Chlorophthalazine was identified as a more efficient substrate than phthalazine for both rabbit-liver aldehyde oxidase and bovine-milk xanthine oxidase [1]. In contrast, 1-aminophthalazine was oxidized by aldehyde oxidase but acted as a competitive inhibitor of xanthine oxidase, highlighting its different functional profile [1].

Enzyme Kinetics Drug Metabolism Molybdenum Hydroxylases

Platform for Potent Anti-Proliferative Agents via 1,4-Disubstitution

1-Chlorophthalazine is the essential starting material for the synthesis of a series of 1,4-disubstituted phthalazine derivatives that exhibit potent anti-proliferative activity. When derivative 2 (a functionalized 1-chlorophthalazine) was reacted with various amines, the resulting compounds (3a, 3g, 3i, and 4a–c) demonstrated cytotoxic activity against the human breast cancer cell line MCF-7, with IC50 values ranging from 1.4 to 2.3 μmol [1]. This activity is not present in the 1-chlorophthalazine precursor itself but is directly enabled by its 1-chloro functional handle for nucleophilic substitution.

Anti-Cancer Medicinal Chemistry Cell Proliferation

Microwave-Assisted Derivative Synthesis with High Cancer Cell Line Selectivity

Recent research demonstrates that 1-chlorophthalazine derivatives, synthesized via a green microwave-assisted protocol, show significant and selective anticancer activity. The study directly compared conventional and microwave synthesis methods, showing improved yields and reduced reaction times for the latter [1]. Compound 6, derived from this process, exhibited strong activity with IC50 values of 1.739 µM (MCF7), 0.384 µM (HCT116), and 1.52 µM (HepG2) [1]. Importantly, these compounds demonstrated promising selectivity when compared to the standard chemotherapeutic agent doxorubicin [1].

Green Chemistry Anti-Cancer Drug Discovery Microwave Synthesis

Validated Industrial Route for High-Purity Hydralazine Hydrochloride

Patents specifically cite 1-chlorophthalazine as the critical intermediate in an improved process for manufacturing pure hydralazine hydrochloride, an antihypertensive drug. The disclosed process enables the production of hydralazine hydrochloride with individual impurities not more than 0.05% and total impurities less than 0.5%, resulting in enhanced storage stability [1]. This level of purity is directly linked to the quality of the 1-chlorophthalazine intermediate. Alternative routes or analogs that do not form the same intermediate salt would not achieve this specified purity profile.

Pharmaceutical Intermediate Process Chemistry Antihypertensive API

Validated Applications of 1-Chlorophthalazine in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Potent Anti-Proliferative Phthalazine Derivatives

1-Chlorophthalazine is the definitive starting material for synthesizing a class of 1,4-disubstituted phthalazine derivatives with demonstrated anti-proliferative activity against MCF-7 breast cancer cells. As shown in Section 3, derivatives synthesized from 1-chlorophthalazine achieved IC50 values in the low micromolar range (1.4–2.3 μmol) [1]. This application is ideal for research groups focused on developing novel anticancer agents, particularly those targeting breast cancer. The chlorine atom serves as an essential leaving group, enabling the introduction of diverse amine substituents at the 4-position to build focused compound libraries for SAR studies.

Enzymology and Drug Metabolism: Probing Molybdenum Hydroxylase Activity

1-Chlorophthalazine is a specific and efficient probe substrate for studying the activity of mammalian molybdenum hydroxylases, including aldehyde oxidase and xanthine oxidase. Its superior substrate efficiency compared to the parent compound phthalazine, as documented in direct comparative assays, makes it a more sensitive and reliable tool for in vitro enzyme assays [2]. This application is critical for DMPK scientists investigating the metabolic fate of drug candidates and for researchers studying the fundamental biochemistry of these important enzymes.

Pharmaceutical Process Development: Industrial Synthesis of Hydralazine

1-Chlorophthalazine is a key and validated intermediate in the patented, industrial-scale synthesis of high-purity hydralazine hydrochloride. The process utilizing 1-chlorophthalazine yields an API with exceptionally low impurity levels (individual impurities ≤0.05%, total impurities <0.5%), a specification that is essential for meeting stringent pharmacopoeial standards and ensuring drug product stability [3]. This application is directly relevant for process chemists and pharmaceutical manufacturers seeking a robust and well-documented route for producing this essential antihypertensive medication.

Green Chemistry: Microwave-Assisted Synthesis of Novel Therapeutics

1-Chlorophthalazine is a versatile starting point for generating novel chlorophthalazine derivatives using efficient, environmentally friendly microwave-assisted synthesis. This modern synthetic approach, compared to conventional heating, offers significantly reduced reaction times and improved yields, providing a more sustainable and cost-effective route to new chemical entities [4]. The resulting derivatives have shown promising selective anticancer activity against multiple cell lines, including HCT116 and HepG2, making this an attractive approach for medicinal chemists focused on oncology and green synthetic methodology.

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